1-(1-Isopropyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring, followed by the cyclopropanation of the resulting intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane ring may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and cyclopropane-containing molecules. Examples include:
- 1-[1-(propan-2-yl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
- 1-(propan-2-yl)cyclopropane-1-carboxylic acid
Uniqueness
1-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid is unique due to its specific combination of a pyrazole ring and a cyclopropane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(1-propan-2-ylpyrazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)12-6-8(5-11-12)10(3-4-10)9(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
GECXDSJUPSHRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2(CC2)C(=O)O |
Origin of Product |
United States |
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